molecular formula C9H14Si B1584984 Phenyltrimethylsilane CAS No. 768-32-1

Phenyltrimethylsilane

Cat. No.: B1584984
CAS No.: 768-32-1
M. Wt: 150.29 g/mol
InChI Key: KXFSUVJPEQYUGN-UHFFFAOYSA-N
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Description

Phenyltrimethylsilane: is an organosilicon compound with the chemical formula C9H14Si . . This compound is a colorless liquid with a characteristic aromatic odor. It is widely used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with trimethylchlorosilane . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phenyltrichlorosilane and trimethylaluminum as starting materials. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Phenyltrimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenyltrimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: It serves as a precursor for the synthesis of biologically active organosilicon compounds.

    Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is employed in the production of silicone-based materials and coatings

Mechanism of Action

The mechanism of action of Phenyltrimethylsilane involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis. The compound can also form stable carbon-silicon bonds, which are crucial in the synthesis of various organosilicon compounds .

Comparison with Similar Compounds

  • Phenylsilane
  • Dimethylphenylsilane
  • Triphenylsilane

Comparison: Phenyltrimethylsilane is unique due to its trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. Compared to Phenylsilane , which has a simpler structure, this compound offers better performance in hydrosilylation reactionsDimethylphenylsilane and Triphenylsilane have different steric and electronic properties, making them suitable for specific applications .

Properties

IUPAC Name

trimethyl(phenyl)silane
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InChI

InChI=1S/C9H14Si/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFSUVJPEQYUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H14Si
Source PubChem
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DSSTOX Substance ID

DTXSID6061109
Record name Phenyltrimethylsilane
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Molecular Weight

150.29 g/mol
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CAS No.

768-32-1
Record name (Trimethylsilyl)benzene
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Record name Phenyltrimethylsilane
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Record name Phenyltrimethylsilane
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Record name Benzene, (trimethylsilyl)-
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Record name Phenyltrimethylsilane
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Record name Phenyltrimethylsilane
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Record name PHENYLTRIMETHYLSILANE
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Synthesis routes and methods I

Procedure details

A toluene (5 g) solution containing 0.87 g (8.60 mmol, 2 mol %) of diisopropylamine was added to phenyl sodium, which had been prepared by reacting 20.0 g (0.870 mol) of sodium dispersion and 48.0 g (0.426 mol) of chlorobenzene in 160 g of tolunene, at room temperature, and then the reaction mixture was stirred for 2 hours. To the resultant greenish brown slurry, 46.3 g (0.426 mol) of trimethylchlorosilane was added, dropwise, keeping the reaction temperature in the range of from 15 to 20° C., and then the reaction mixture was subjected to hydrolysis with 100 ml of water. After the separated organic layer was washed with water three times, the thus-obtained organic solution was subjected to gas chromatography analysis. As a result, it was found that benzyltrimethylsilane was produced, at the yield of 98.5%, while the yield of phenyltrimethylsilane was not more than 0.5%. This fact indicates that phenyl sodium was almost quantitatively converted to benzyl sodium. Further, a solvent was distilled off from the obtained organic layer, and then the remaining slightly yellowish oil was distilled under reduced pressure, to give 65.5 g of benzyltrimethylsilane (0.399 mol, 93.7%, b.p. 120 to 122° C./100 mmHg).
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20 g
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48 g
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46.3 g
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100 mL
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0.87 g
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5 g
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Yield
98.5%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of trimethyl(phenyl)silane in synthetic chemistry?

A1: Trimethyl(phenyl)silane serves as a valuable reagent in organic synthesis, primarily in the preparation of silyl-substituted cyclohexa-1,4-dienes through electrochemical reduction. This reaction follows a Birch-type reduction mechanism. []

Q2: How does the electrochemical reduction of trimethyl(phenyl)silane proceed?

A2: Electrochemical reduction of trimethyl(phenyl)silane typically yields cyclohexa-2,5-dienyltrimethylsilane in good yield (79%). [] The reaction is believed to proceed through a Birch-type reduction mechanism, where electrons are sequentially added to the aromatic ring, leading to the formation of the diene product.

Q3: What role does trimethyl(phenyl)silane play in Friedel-Crafts C(sp2)-H methylation?

A3: Trimethyl(phenyl)silane acts as a crucial additive in a catalytic protocol for Friedel-Crafts C(sp2)-H methylation of arenes with methanol. [] It facilitates the regeneration of silylated methyloxonium ions, which are the active methylating agents in this reaction. The process involves protodesilylation of trimethyl(phenyl)silane by the Brønsted acidic Wheland intermediate, releasing a silylium ion.

Q4: Can trimethyl(phenyl)silane participate in C-H activation reactions?

A4: Yes, when co-condensed with lithium atoms at 77 K in the presence of THF, trimethyl(phenyl)silane undergoes C-H bond activation. [] This reaction leads to the formation of the corresponding aryllithium compound and coupling products of substituted phenyl radicals.

Q5: What spectroscopic techniques are commonly used to characterize trimethyl(phenyl)silane?

A5: Trimethyl(phenyl)silane can be characterized using a variety of spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] These techniques provide information about the functional groups, electronic transitions, and proton environments within the molecule, respectively.

Q6: How does the structure of trimethyl(phenyl)silane influence its reactivity with lithium atoms?

A6: The +I (electron-donating) effect of the trimethylsilyl group in trimethyl(phenyl)silane plays a crucial role in its reactivity with lithium atoms. [] DFT calculations suggest that π- and σ-complexes form between lithium clusters and the aromatic ring of trimethyl(phenyl)silane, facilitating C-H activation.

Q7: What are the potential applications of trimethyl(phenyl)silane in material science?

A7: Trimethyl(phenyl)silane shows promise as a precursor for the chemical vapor deposition (CVD) of hydrogenated silicon carbide (SiCx:H) films. [, ] Its volatility and thermal stability make it suitable for use in CVD processes to produce dielectric films.

Q8: Has the use of trimethyl(phenyl)silane in plasmon waveguide resonance Raman spectroscopy been explored?

A8: Yes, trimethyl(phenyl)silane monolayers have been studied using plasmon waveguide resonance (PWR) Raman spectroscopy. [] This technique allows for enhanced surface sensitivity and signal compared to traditional Raman spectroscopy, enabling the detection of even monolayer-level species.

Q9: What is known about the thermal properties of trimethyl(phenyl)silane?

A9: Trimethyl(phenyl)silane exhibits sufficient volatility and thermal stability for use as a precursor in chemical vapor deposition. [] Thermogravimetric analysis and tensimetric studies can provide insights into its thermal behavior and decomposition pathways.

Q10: Are there alternative synthetic routes to 3-(trimethylsilyl)-1,4-cyclohexadiene besides using trimethyl(phenyl)silane?

A10: Yes, 3-(trimethylsilyl)-1,4-cyclohexadiene can also be prepared by reacting trimethylchlorosilane with cyclohexa-2,5-dienyl lithium. [] This approach provides an alternative to the electrochemical reduction of trimethyl(phenyl)silane.

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